3-(甲磺酰基甲基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

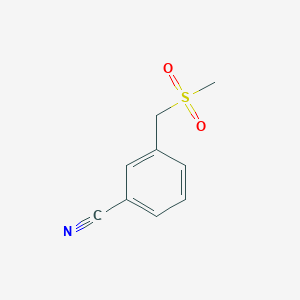

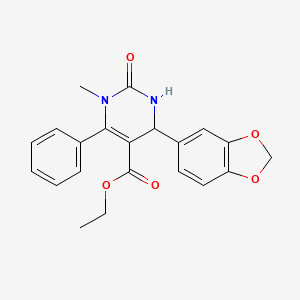

3-(Methanesulfonylmethyl)benzonitrile is a chemical compound that has garnered attention due to its unique properties and potential applications in various chemical reactions and processes. Its structure, comprising a benzonitrile moiety substituted with a methanesulfonylmethyl group, imparts distinctive chemical and physical properties, making it a subject of interest in organic synthesis and material science research.

Synthesis Analysis

The synthesis of 3-(Methanesulfonylmethyl)benzonitrile and related compounds involves several key methods. One approach is the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, facilitated by a manganese dioxide (MnO_2)-methanesulfonic acid (CH_3SO_3H) oxidation system. This process proceeds smoothly under an air atmosphere, offering good to excellent yields (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-(Methanesulfonylmethyl)benzonitrile features a benzonitrile core with a methanesulfonylmethyl substituent. This structure has been explored through various analytical techniques, including crystallography and vibrational analysis. Studies reveal distinct conformational characteristics influenced by the substituent's positioning and interactions (Madrigal et al., 2010).

Chemical Reactions and Properties

3-(Methanesulfonylmethyl)benzonitrile participates in a variety of chemical reactions, exploiting its reactive methanesulfonylmethyl group. These reactions include alkylation, where it serves as a precursor for the generation of o-quinodimethanes, further reacting with electron-deficient olefins to afford cycloadducts in good yields (Shirakawa et al., 2014).

Physical Properties Analysis

The physical properties of 3-(Methanesulfonylmethyl)benzonitrile, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in chemical synthesis. Studies focusing on analogous compounds provide insights into how the methanesulfonylmethyl group influences these properties, affecting solubility patterns and crystal packing (Oelkers et al., 2016).

Chemical Properties Analysis

The chemical behavior of 3-(Methanesulfonylmethyl)benzonitrile, including reactivity and stability, has been the subject of research exploring its utility in organic synthesis. Its ability to undergo various transformations, such as oxidation and substitution reactions, makes it a versatile reagent for constructing complex molecular architectures (Bonrath et al., 2009).

科学研究应用

临床试验中的生物分析标准:该化合物被用于制备氘代PF-2413873,这是临床试验中的生物分析标准。合成过程涉及碱催化交换,并表现出对碱促进的交换反应具有独特的敏感性 (Rozze & Fray, 2009)。

染料敏化太阳能电池(DSSCs):基于苯甲腈的电解质,包括3-(甲磺酰甲基)苯甲腈的衍生物,被研究用于DSSCs。苯甲腈的低蒸汽压确保这些电池具有长期稳定性和高效率 (Latini, Aldibaja, Cavallo & Gozzi, 2014)。

氧化C-H键活化:开发了一种二氧化锰-甲磺酸氧化体系,促进苄基醚和氨基甲酸酯与简单酮的直接偶联,展示了在合成化学中的潜在应用 (Liu et al., 2013)。

理解取代基效应:对取代苯甲腈,包括甲磺酰基苯甲腈的研究,为不同取代基对分子性质的影响提供了见解。这项研究对于理解分子相互作用并设计新化合物至关重要 (Exner & Böhm, 2004)。

三离子和四极子形成:在苯甲腈等疏水非质子溶剂中研究三离子和四极子的形成,可以提供关于离子相互作用的见解,并可能为新材料和溶剂的设计提供信息 (Hojo, Miyauchi & Imai, 1990)。

苯甲腈团簇的振动光谱:研究苯甲腈及其团簇的振动光谱可以提供关于分子结构和相互作用的详细信息,这对于理解化学和物理性质至关重要 (Ishikawa, Ebata & Mikami, 1999)。

属性

IUPAC Name |

3-(methylsulfonylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOPGNSXYSIGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methanesulfonylmethyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)

![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)

![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)